

Spectroscopic Characterization of 6-Formyl-2,3-dimethoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Formyl-2,3-dimethoxybenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **6-Formyl-2,3-dimethoxybenzoic acid** (CAS 519-05-1). While experimental spectroscopic data for this specific compound is not extensively available in the public domain, this document outlines the expected spectroscopic properties and provides detailed experimental protocols for obtaining the necessary data. The information herein serves as a robust framework for researchers involved in the synthesis, analysis, and application of this and structurally related compounds.

Chemical Structure and Properties

- IUPAC Name: **6-Formyl-2,3-dimethoxybenzoic acid**[1]
- Molecular Formula: $C_{10}H_{10}O_5$ [1][2]
- Molecular Weight: 210.18 g/mol [1]
- Appearance: Typically a white to off-white crystalline solid[2]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques. These values are predicted based on the chemical structure and data from

analogous compounds.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~11.0 - 10.0	s	-	COOH
~10.5	s	-	CHO
~7.8	d	~8.0	Ar-H
~7.2	d	~8.0	Ar-H
~4.0	s	-	OCH ₃
~3.9	s	-	OCH ₃

¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~190	CHO
~170	COOH
~160	Ar-C-O
~155	Ar-C-O
~135	Ar-C
~130	Ar-C
~125	Ar-CH
~115	Ar-CH
~62	OCH ₃
~56	OCH ₃

Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3300 - 2500	Carboxylic Acid	O-H stretch (broad)
~2850, ~2750	Aldehyde	C-H stretch
~1700	Carboxylic Acid	C=O stretch
~1680	Aldehyde	C=O stretch
~1600, ~1470	Aromatic Ring	C=C stretch
~1250	Aryl Ether	C-O stretch

Mass Spectrometry Data (Predicted)

m/z	Ion
210	[M] ⁺
193	[M-OH] ⁺
181	[M-CHO] ⁺
165	[M-COOH] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **6-Formyl-2,3-dimethoxybenzoic acid**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

¹H NMR Acquisition:

- Tune and shim the spectrometer for the specific sample.
- Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
- Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

- Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

- Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ^1H NMR.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
- Integrate the peaks in the ^1H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.
- Identify the chemical shifts of the peaks in the ^{13}C NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty ATR setup.
- Record the sample spectrum over a typical range of 4000-400 cm^{-1} .
- Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing:

- Perform a background subtraction.
- Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, coupled with a gas chromatograph (GC-MS) or with direct infusion.

Sample Preparation (Direct Infusion):

- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Infuse the solution into the ion source of the mass spectrometer at a constant flow rate.

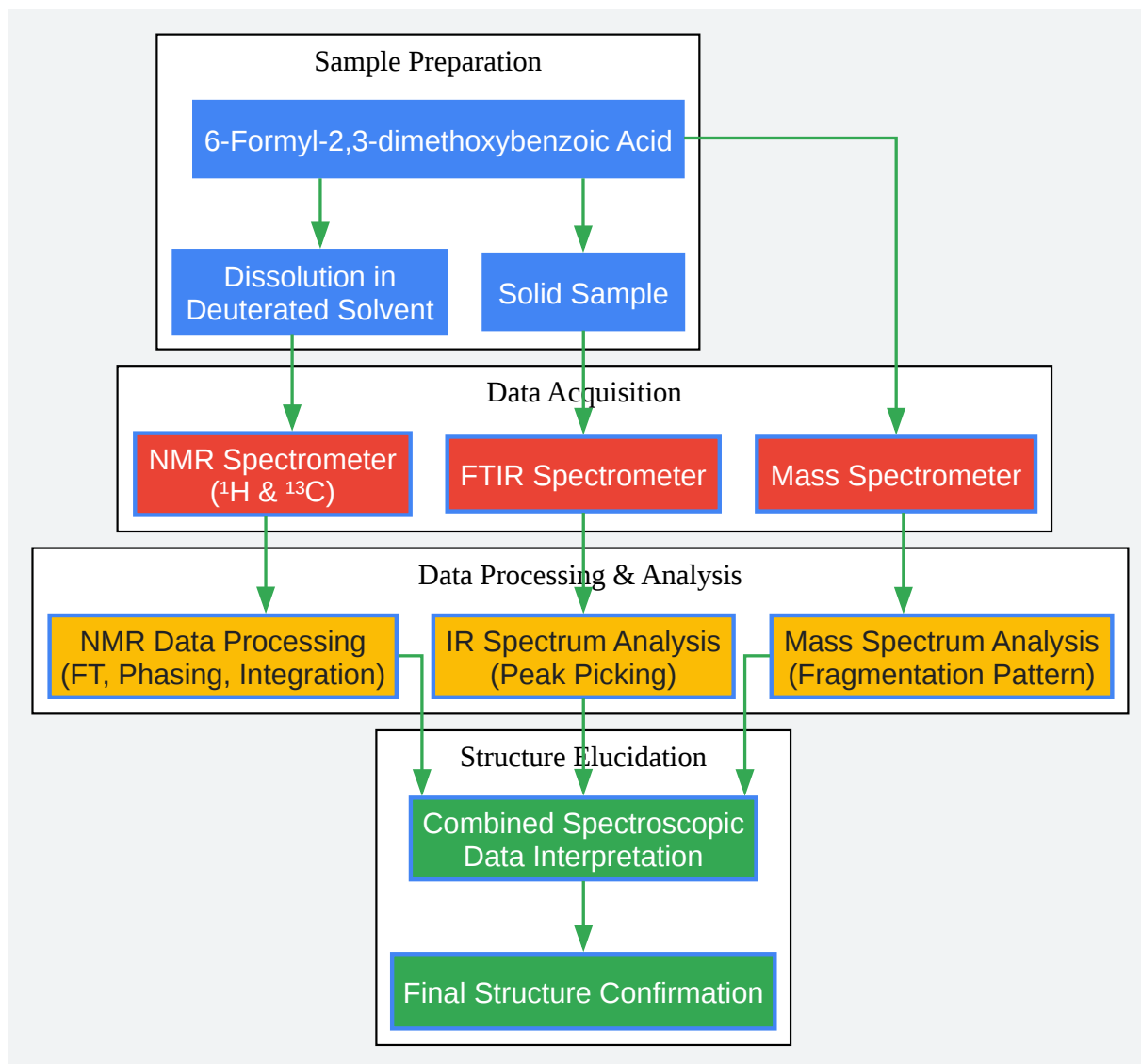
Data Acquisition (Electron Ionization - EI):

- Ionize the sample using a standard electron energy (typically 70 eV).
- Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Data Processing:

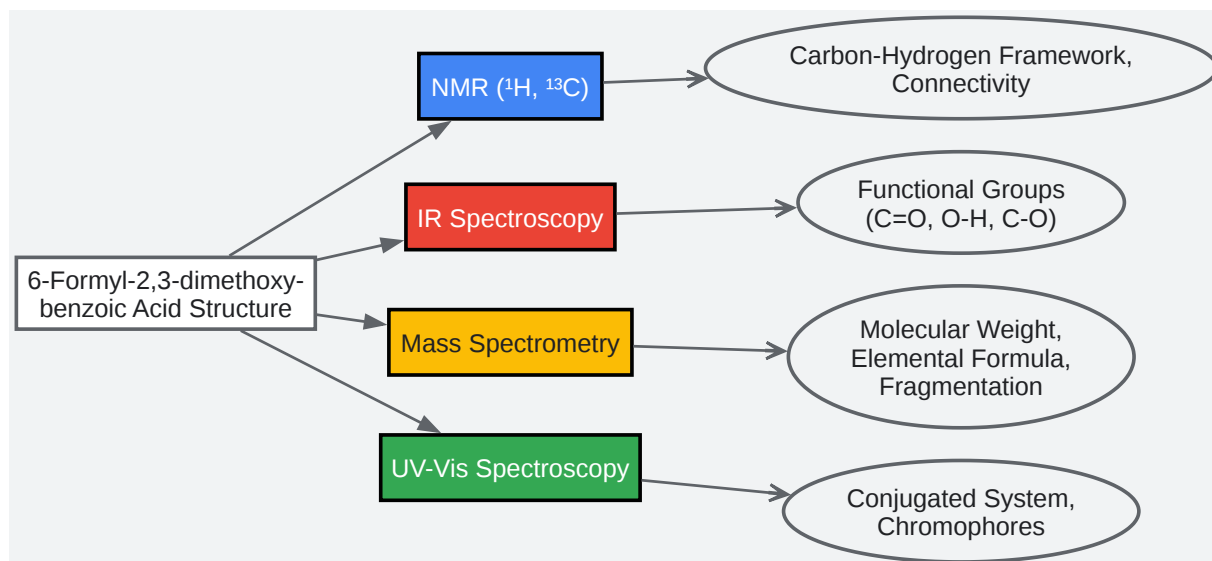
- Identify the molecular ion peak ($[M]^+$).
- Analyze the fragmentation pattern to identify characteristic fragment ions.
- Compare the observed isotopic distribution with the theoretical pattern for the molecular formula.

Visualized Workflows



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Caption: General workflow for the spectroscopic analysis of **6-Formyl-2,3-dimethoxybenzoic acid**.



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Caption: Complementary nature of spectroscopic techniques for structural elucidation.

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References

- 1. 6-Formyl-2,3-dimethoxybenzoic acid | C₁₀H₁₀O₅ | CID 68210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 519-05-1: 6-Formyl-2,3-dimethoxybenzoic acid [cymitquimica.com]
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